molecular formula C11H14O3 B6187674 methyl 3-(methoxymethyl)-2-methylbenzoate CAS No. 2648957-84-8

methyl 3-(methoxymethyl)-2-methylbenzoate

Cat. No.: B6187674
CAS No.: 2648957-84-8
M. Wt: 194.2
InChI Key:
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Description

Methyl 3-(methoxymethyl)-2-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, featuring a methoxymethyl group and a methyl group attached to the benzene ring. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(methoxymethyl)-2-methylbenzoate typically involves the esterification of 3-(methoxymethyl)-2-methylbenzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

3-(Methoxymethyl)-2-methylbenzoic acid+MethanolH2SO4Methyl 3-(methoxymethyl)-2-methylbenzoate+Water\text{3-(Methoxymethyl)-2-methylbenzoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3-(Methoxymethyl)-2-methylbenzoic acid+MethanolH2​SO4​​Methyl 3-(methoxymethyl)-2-methylbenzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxymethyl)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) in the presence of a catalyst for bromination.

Major Products

    Oxidation: 3-(Methoxymethyl)-2-methylbenzoic acid.

    Reduction: 3-(Methoxymethyl)-2-methylbenzyl alcohol.

    Substitution: 3-(Methoxymethyl)-2-methyl-4-nitrobenzoate (nitration product).

Scientific Research Applications

Methyl 3-(methoxymethyl)-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(methoxymethyl)-2-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylbenzoate: Lacks the methoxymethyl group, resulting in different chemical reactivity and properties.

    Methyl 3-methylbenzoate: Similar structure but without the methoxymethyl group, leading to variations in its applications and reactivity.

    Methyl 4-(methoxymethyl)-2-methylbenzoate: Positional isomer with the methoxymethyl group at a different position on the benzene ring.

Uniqueness

Methyl 3-(methoxymethyl)-2-methylbenzoate is unique due to the presence of both the methoxymethyl and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and industrial applications where these properties are advantageous.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 3-(methoxymethyl)-2-methylbenzoate can be achieved through a multi-step process involving the protection of functional groups, substitution reactions, and esterification.", "Starting Materials": [ "2-methylbenzoic acid", "methanol", "sodium hydroxide", "methyl iodide", "paraformaldehyde", "acetic anhydride", "pyridine", "dichloromethane", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by reacting 2-methylbenzoic acid with methanol and sulfuric acid to form methyl 2-methylbenzoate.", "Step 2: Protection of aldehyde group by reacting paraformaldehyde with methyl 2-methylbenzoate in the presence of sodium hydroxide to form methyl 3-(methoxymethyl)-2-methylbenzoate.", "Step 3: Substitution of the aldehyde group with a methyl group by reacting methyl 3-(methoxymethyl)-2-methylbenzoate with excess methyl iodide and sodium bicarbonate in dichloromethane.", "Step 4: Esterification of the carboxylic acid group by reacting the product of step 3 with acetic anhydride and pyridine to form the final product, methyl 3-(methoxymethyl)-2-methylbenzoate.", "Step 5: Purification of the product by washing with water, drying with magnesium sulfate, and distillation." ] }

CAS No.

2648957-84-8

Molecular Formula

C11H14O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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